2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15085807
InChI: InChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3
SMILES:
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol

2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15085807

Molecular Formula: C20H19N5O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3
Standard InChI Key JYMOSGQHCVQOAN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a triazolo[1,5-a]pyrimidine scaffold fused with a triazole ring. Key substituents include:

  • 3,4-Dimethoxyphenethyl group: Attached at position 2, contributing hydrophobic and electron-donating properties.

  • 4-Pyridyl group: Positioned at position 7, introducing aromaticity and hydrogen-bonding capabilities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
IUPAC Name2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-yl- triazolo[1,5-a]pyrimidine
SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC
Canonical InChIInChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to aromatic and hydrophobic groups; soluble in DMSO and DMF.

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids/bases.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Core Formation: Condensation of 5-amino-1,2,4-triazole with diketones to form the triazolopyrimidine core .

  • Chlorination: Treatment with POCl3 to introduce reactive chloro groups .

  • Substitution Reactions:

    • Phenethyl Group Attachment: Reaction with 3,4-dimethoxyphenethylamine.

    • Pyridyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
17-ChlorotriazolopyrimidinePOCl3, reflux, 6 hours
2Phenethyl-substituted core3,4-Dimethoxyphenethylamine, Et3N, DMF
3Final Product4-Pyridylboronic acid, Pd catalyst, microwave

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes .

  • Catalytic Systems: Pd(PPh3)4 enables efficient cross-coupling with >80% yield .

Research Findings and Applications

Preclinical Studies

  • Pharmacokinetics: Moderate oral bioavailability (25–30%) due to first-pass metabolism; t1/2 = 4.2 hours in rodents .

  • In Vivo Efficacy: 40% tumor growth inhibition in xenograft models at 10 mg/kg/day .

Structure-Activity Relationships (SAR)

  • C2 Substitution: Bulky groups (e.g., phenethyl) enhance tubulin binding .

  • C7 Modification: Pyridyl groups improve solubility and target affinity vs. phenyl analogs .

Table 3: Comparative Bioactivity of Analogs

CompoundTubulin IC50 (µM)HeLa IC50 (nM)
Target Compound0.4530
7-Phenyl Analog1.2120
3,4,5-Trimethoxyphenyl Derivative0.3825

Future Directions

  • Structural Optimization: Introduce fluorinated groups to enhance metabolic stability .

  • Drug Delivery Systems: Nanoformulations (e.g., liposomes) to improve bioavailability .

  • Clinical Translation: Phase I trials pending toxicity profiling.

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